
4-(1,2,4-Triazolyl)-3'5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 is a synthetic compound that incorporates a triazole ring, a deoxycytidine moiety, and isotopic labels of carbon-13 and nitrogen-15
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a key intermediate .
The deoxycytidine moiety is then introduced through a glycosylation reaction, where the triazole derivative is coupled with a protected sugar derivative. The isotopic labels of carbon-13 and nitrogen-15 are incorporated during the synthesis of the triazole and deoxycytidine precursors .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may produce triazoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The deoxycytidine moiety allows the compound to mimic natural nucleosides, potentially interfering with nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Ribavirin: An antiviral drug with a triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Uniqueness
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 is unique due to its combination of a triazole ring, deoxycytidine moiety, and isotopic labels. This makes it particularly valuable for studies involving isotopic tracing and mechanistic investigations .
Eigenschaften
Molekularformel |
C27H25N5O6 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)(213C,1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H25N5O6/c1-17-3-7-19(8-4-17)25(33)36-14-22-21(38-26(34)20-9-5-18(2)6-10-20)13-24(37-22)31-12-11-23(30-27(31)35)32-16-28-15-29-32/h3-12,15-16,21-22,24H,13-14H2,1-2H3/t21?,22-,24-/m1/s1/i27+1,30+1,31+1 |
InChI-Schlüssel |
FATKITVYLNKTOZ-MHBNUEJJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=[15N][13C]3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


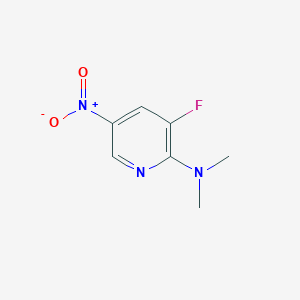
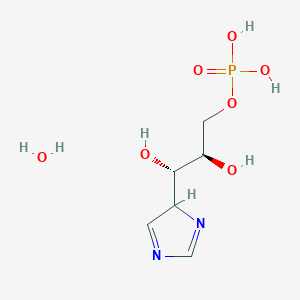
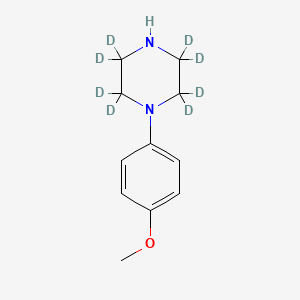

![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
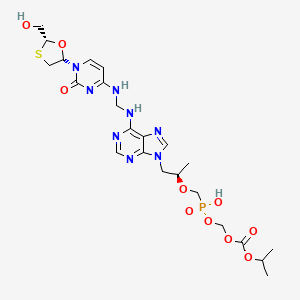
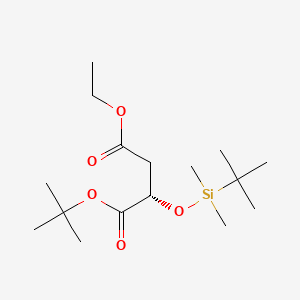

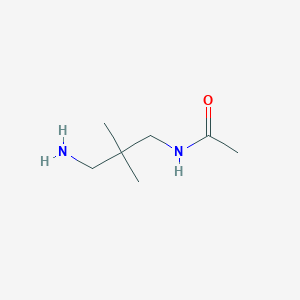
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)

![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)


